molecular formula C14H16N2 B13336825 7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile CAS No. 1087789-01-2

7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile

Katalognummer: B13336825
CAS-Nummer: 1087789-01-2
Molekulargewicht: 212.29 g/mol
InChI-Schlüssel: LYWOJXJUFXNXDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Benzyl-7-azabicyclo[221]heptane-1-carbonitrile is a bicyclic compound that features a unique azabicycloheptane structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile typically involves the reaction of cyclohexanone derivatives with benzylamine and cyanide sources. One common method involves the formation of an imine intermediate, followed by cyanide addition to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile is unique due to its specific azabicycloheptane structure and the presence of a nitrile group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

1087789-01-2

Molekularformel

C14H16N2

Molekulargewicht

212.29 g/mol

IUPAC-Name

7-benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile

InChI

InChI=1S/C14H16N2/c15-11-14-8-6-13(7-9-14)16(14)10-12-4-2-1-3-5-12/h1-5,13H,6-10H2

InChI-Schlüssel

LYWOJXJUFXNXDD-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1N2CC3=CC=CC=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.